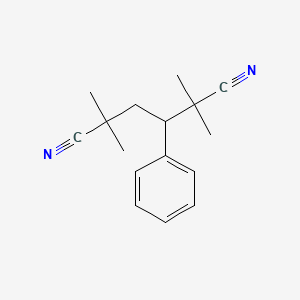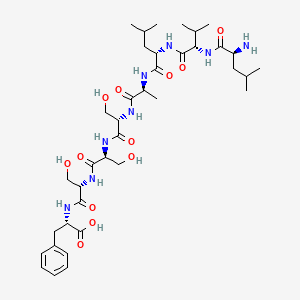![molecular formula C22H20N2O2 B12566915 4,4'-[(2,5-Dimethoxy-1,4-phenylene)di(ethene-2,1-diyl)]dipyridine CAS No. 460061-37-4](/img/structure/B12566915.png)
4,4'-[(2,5-Dimethoxy-1,4-phenylene)di(ethene-2,1-diyl)]dipyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’-[(2,5-Dimethoxy-1,4-phenylene)di(ethene-2,1-diyl)]dipyridine is a chemical compound with the molecular formula C22H20N2O2. It is known for its unique structure, which includes two pyridine rings connected by a 2,5-dimethoxy-1,4-phenylene group through ethene linkages.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[(2,5-Dimethoxy-1,4-phenylene)di(ethene-2,1-diyl)]dipyridine typically involves the following steps:
Starting Materials: The synthesis begins with 2,5-dimethoxy-1,4-dibromobenzene and 4-pyridylboronic acid.
Reaction: The Suzuki-Miyaura cross-coupling reaction is employed, using a palladium catalyst and a base such as potassium carbonate in an organic solvent like toluene or ethanol.
Conditions: The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures (around 80-100°C) for several hours.
Purification: The product is purified using column chromatography or recrystallization techniques.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or crystallization.
Análisis De Reacciones Químicas
Types of Reactions
4,4’-[(2,5-Dimethoxy-1,4-phenylene)di(ethene-2,1-diyl)]dipyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding pyridine N-oxides.
Reduction: Formation of reduced derivatives with hydrogenated pyridine rings.
Substitution: Formation of substituted pyridine derivatives with various functional groups.
Aplicaciones Científicas De Investigación
4,4’-[(2,5-Dimethoxy-1,4-phenylene)di(ethene-2,1-diyl)]dipyridine has several scientific research applications:
Material Science: Used as a building block for the synthesis of metal-organic frameworks (MOFs) and coordination polymers.
Chemistry: Employed in the development of new ligands for catalysis and coordination chemistry.
Biology: Investigated for its potential as a fluorescent probe or sensor due to its unique electronic properties.
Mecanismo De Acción
The mechanism of action of 4,4’-[(2,5-Dimethoxy-1,4-phenylene)di(ethene-2,1-diyl)]dipyridine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to metal ions, forming stable complexes that can act as catalysts or sensors.
Pathways Involved: The interaction with metal ions can influence various biochemical pathways, including redox reactions and signal transduction processes.
Comparación Con Compuestos Similares
Similar Compounds
- 4,4’-[(2,5-Dimethoxy-1,4-phenylene)di(ethyne-2,1-diyl)]dipyridine
- 4,4’-[(2,5-Dimethoxy-1,4-phenylene)di(ethene-2,1-diyl)]dibenzaldehyde
- 4,4’-[(2,5-Dimethoxy-1,4-phenylene)di(ethene-2,1-diyl)]diamine
Uniqueness
4,4’-[(2,5-Dimethoxy-1,4-phenylene)di(ethene-2,1-diyl)]dipyridine is unique due to its specific electronic properties and structural configuration, which make it suitable for applications in material science and catalysis. Its ability to form stable complexes with metal ions distinguishes it from other similar compounds .
Propiedades
Número CAS |
460061-37-4 |
|---|---|
Fórmula molecular |
C22H20N2O2 |
Peso molecular |
344.4 g/mol |
Nombre IUPAC |
4-[2-[2,5-dimethoxy-4-(2-pyridin-4-ylethenyl)phenyl]ethenyl]pyridine |
InChI |
InChI=1S/C22H20N2O2/c1-25-21-15-20(6-4-18-9-13-24-14-10-18)22(26-2)16-19(21)5-3-17-7-11-23-12-8-17/h3-16H,1-2H3 |
Clave InChI |
WFALDWLENYFTGS-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C=C1C=CC2=CC=NC=C2)OC)C=CC3=CC=NC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[Thiene-2,5-diyldi(selenophene-5,2-diyl)]dimethanol](/img/structure/B12566832.png)
![2,2'-Bipyridine, 4,4'-bis[(trimethylsilyl)methyl]-](/img/structure/B12566833.png)
![2-[(2-Methyl-3-nitroprop-2-en-1-yl)oxy]oxane](/img/structure/B12566838.png)
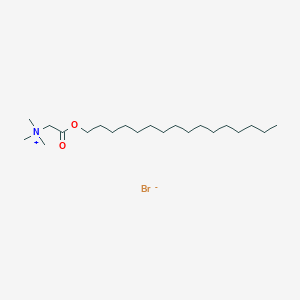
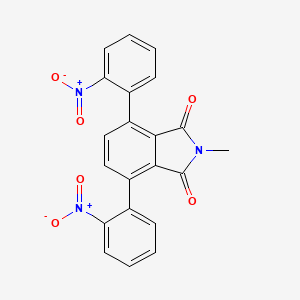
![Cyclohexanone, 4-[1-(4-hydroxyphenyl)-1-methylethyl]-](/img/structure/B12566854.png)
![4-[[(1E)-1-hydroxyimino-1-phenylpropan-2-ylidene]amino]phenol](/img/structure/B12566859.png)
![2,3-Bis[4-(trifluoromethyl)phenyl]butane-2,3-diol](/img/structure/B12566864.png)
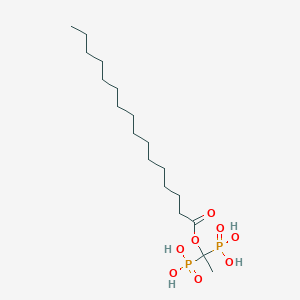
![4-Ethyl-6-[4-(1-methyl-1H-benzoimidazol-2-yl)-1H-pyrazol-3-yl]-benzene-1,3-diol](/img/structure/B12566887.png)
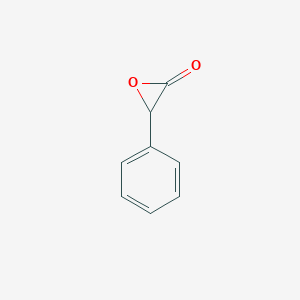
![Bicyclo[3.3.1]nonane-2,7-dione](/img/structure/B12566908.png)
